molecular formula C15H18N2O3 B11851747 2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid

2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid

Cat. No.: B11851747
M. Wt: 274.31 g/mol
InChI Key: VAXUYNKBSIXHNX-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid is a complex organic compound that features a piperidine ring, an isoindoline core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the isoindoline core. The final step involves the addition of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)acetic acid
  • 4-(1-Methylpiperidin-4-yl)oxy aniline
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

Uniqueness

2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)-3-oxo-1H-isoindole-4-carboxylic acid

InChI

InChI=1S/C15H18N2O3/c1-16-7-5-11(6-8-16)17-9-10-3-2-4-12(15(19)20)13(10)14(17)18/h2-4,11H,5-9H2,1H3,(H,19,20)

InChI Key

VAXUYNKBSIXHNX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O

Origin of Product

United States

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